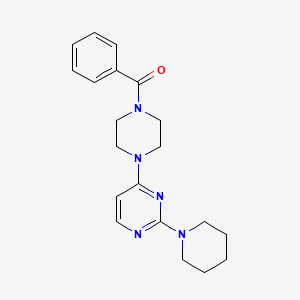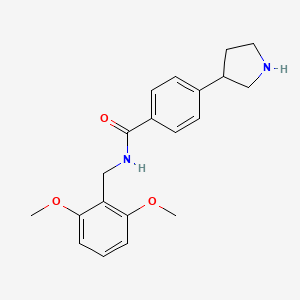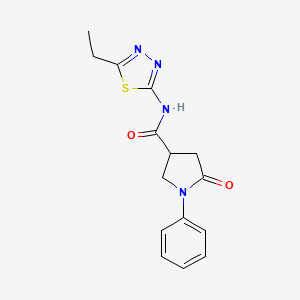![molecular formula C15H16N4OS B5425115 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5425115.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide, also known as compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X involves the inhibition of specific enzymes and pathways involved in various diseases. For example, in cancer, this compound X inhibits the activity of specific enzymes involved in cell proliferation, leading to cell death. In inflammation, this this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, this compound X targets specific receptors in the brain, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit several biochemical and physiological effects in various disease models. In cancer, this this compound induces cell death and inhibits tumor growth. In inflammation, this compound X reduces the production of pro-inflammatory cytokines and reduces inflammation. In neurodegenerative diseases, this this compound reduces neuronal damage and improves cognitive function.
実験室実験の利点と制限
The advantages of using 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X in lab experiments include its high yield and purity, as well as its well-established synthesis method. Additionally, this this compound has been extensively studied for its mechanism of action and potential therapeutic applications. However, the limitations of using this compound X in lab experiments include its high cost and limited availability.
将来の方向性
Several future directions for research on 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to understand the exact mechanism of action of this this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of current methods may lead to increased availability and reduced cost of this this compound. Finally, the development of novel analogs of this compound X may lead to the discovery of more potent and selective 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamides for the treatment of various diseases.
合成法
Compound X is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis process involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with pyrazolo[1,5-a]pyridine-3-carboxylic acid, followed by the addition of a specific reagent to form the final product. The synthesis method has been optimized to ensure high yield and purity of the 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several scientific studies have shown that 3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide X exhibits anti-inflammatory and anti-cancer properties by inhibiting specific enzymes and pathways involved in these diseases. Additionally, this this compound has been studied for its potential use in treating neurodegenerative diseases by targeting specific receptors in the brain.
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-11-14(21-10-17-11)5-6-15(20)16-8-12-9-18-19-7-3-2-4-13(12)19/h2-4,7,9-10H,5-6,8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJGOZPBXDQHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B5425034.png)
![2-piperidin-1-yl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5425049.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5425060.png)
![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-[(2,4-difluorophenoxy)methyl]isoxazole](/img/structure/B5425062.png)
![7-{2-[5,7-dichloro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5425068.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425077.png)


![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxy-3-methylbenzamide](/img/structure/B5425096.png)

![1-methyl-1'-(9H-purin-6-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5425118.png)
![5-methyl-7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425119.png)
![3-ethyl-2-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B5425123.png)